![molecular formula C20H12ClN3O3S B4832211 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4832211.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BZP-NCl and is a derivative of benzamide.
Mechanism of Action
The mechanism of action of BZP-NCl is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. BZP-NCl has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
BZP-NCl has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. BZP-NCl has also been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using BZP-NCl in lab experiments is its high yield of synthesis. Additionally, BZP-NCl has been shown to possess antitumor activity against various cancer cell lines, making it a promising compound for further investigation. However, one limitation of using BZP-NCl in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for research on BZP-NCl. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its anti-inflammatory and antioxidant properties for the treatment of various inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of BZP-NCl and its potential side effects.
Scientific Research Applications
BZP-NCl has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, BZP-NCl has also been investigated for its anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3S/c21-15-11-12(24(26)27)9-10-13(15)19(25)22-16-6-2-1-5-14(16)20-23-17-7-3-4-8-18(17)28-20/h1-11H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSWOPOZESYZKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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